molecular formula C10H12N2S B8305577 1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl- CAS No. 74389-71-2

1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl-

Cat. No. B8305577
CAS RN: 74389-71-2
M. Wt: 192.28 g/mol
InChI Key: IZJYTDCZXXJUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl- is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

74389-71-2

Product Name

1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl-

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-thione

InChI

InChI=1S/C10H12N2S/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-5,7,11H,6H2,1H3,(H,12,13)

InChI Key

IZJYTDCZXXJUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=S)NC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (220 mg, 1.25 mmol) and P2S5 (444 mg, 2.0 mmol) in pyridine (10 mL) was heated at 120° C. for 30 min. To the mixture, water (10 mL) was added, and then extracted with ethyl acetate (20 mL), dried with Na2SO4, concentrated and purified by CombiFlash (PE:EA=10:1) to give 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepine-2(3H)-thione (200 mg, 83%). LRMS (M+H)+: 192 m/z.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A disposable tube was charged with 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (220 mg, 1.248 mmol) in THF (12 mL). Lawesson's Reagent (278 mg, 0.687 mmol) was added, and the solution was stirred at 80° C. 1 h. The solution was concentrated with celite and purified by silica gel chromatography to yield 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepine-2(3H)-thione as a yellow foam (0.163 g, 0.848 mmol, 68%).
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.